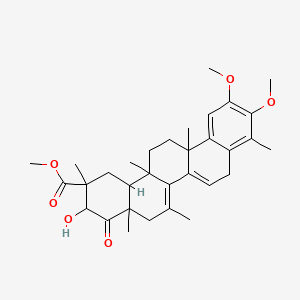
Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate is a complex organic compound with a molecular formula of C32H42O6 . This compound is known for its intricate structure, which includes multiple hydroxyl, methoxy, and methyl groups, as well as a carboxylate ester functional group. It is a derivative of picene, a polycyclic aromatic hydrocarbon.
Preparation Methods
The synthetic route typically starts with the base structure of picene, followed by functional group modifications through various organic reactions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to Methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,9,12b,14a-hexamethyl-4-oxo-1,2,3,4,4a,5,8,12b,13,14,14a,14b-dodecahydropicene-2-carboxylate include other picene derivatives and polycyclic aromatic hydrocarbons with similar functional groups. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. Examples include:
Properties
CAS No. |
117860-09-0 |
|---|---|
Molecular Formula |
C32H42O6 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
methyl 3-hydroxy-10,11-dimethoxy-2,4a,6,6a,9,14a-hexamethyl-4-oxo-3,5,8,13,14,14b-hexahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C32H42O6/c1-17-15-31(5)23(16-32(6,28(35)38-9)27(34)26(31)33)30(4)13-12-29(3)20(24(17)30)11-10-19-18(2)25(37-8)22(36-7)14-21(19)29/h11,14,23,27,34H,10,12-13,15-16H2,1-9H3 |
InChI Key |
KJMPDXKVPLVYCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CCC4=C(C(=C(C=C4C3(CCC2(C5CC(C(C(=O)C5(C1)C)O)(C)C(=O)OC)C)C)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















